Benzyl 4-hydrazinylpiperidine-1-carboxylate
Description
Benzyl 4-hydrazinylpiperidine-1-carboxylate (CAS: 280111-51-5) is a piperidine derivative characterized by a benzyl ester group at the 1-position and a hydrazinyl (-NH-NH₂) substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 259.3 g/mol . The hydrazine moiety enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds or as a precursor in pharmaceutical research. Derivatives such as its hydrochloride (CAS: 916831-70-4) and dihydrochloride (CAS: 1644088-97-0) salts are also commercially available, improving solubility for specific applications .
Properties
IUPAC Name |
benzyl 4-hydrazinylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGHTTWFCWLICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231620 | |
| Record name | Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280111-51-5 | |
| Record name | Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280111-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-hydrazinyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate typically involves a multi-step process. One common method starts with benzyl 4-oxo-1-piperidinecarboxylate, which reacts with hydrazine hydrate in methanol at 50°C for 30 minutes. This intermediate is then reduced using sodium tetrahydroborate in methanol at 50°C for 18 hours, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydroborate is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-hydrazinylpiperidine-1-carboxylate has the molecular formula and a molecular weight of approximately 249.31 g/mol. The compound features a piperidine ring substituted with a hydrazine group and a benzyl ester, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that hydrazine derivatives possess significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in preclinical models. The hydrazine moiety is known to interact with various biological targets, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Methodologies
This compound can be synthesized through various chemical reactions, often involving hydrazine derivatives and piperidine-based precursors. The synthesis typically includes:
- Stepwise Reaction : Starting from benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate, the compound is treated with trifluoroacetic acid in dichloromethane to yield this compound with moderate yields (approximately 70%) .
Case Studies
Mechanism of Action
The mechanism of action of Benzyl 4-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperidine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Benzyl 4-hydrazinylpiperidine-1-carboxylate with analogous compounds:
Structural and Functional Group Analysis
Research Findings and Trends
- Antimicrobial Potential: Derivatives like Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3) are explored for antimicrobial activity, leveraging aromatic substituents for target binding .
- Structural Modifications : Substituting the hydrazine group with fluorinated or hydroxyl groups alters metabolic pathways, as seen in fluoropiperidine derivatives .
Biological Activity
Benzyl 4-hydrazinylpiperidine-1-carboxylate (CAS No. 1159826-41-1) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a hydrazine group attached to a piperidine ring. The compound's structural attributes contribute to its biological activity, making it a candidate for various pharmacological studies.
Biological Activity
1. Antiparasitic Activity:
Research indicates that derivatives of hydrazinylpiperidine compounds exhibit promising activity against parasitic infections, particularly those caused by Trypanosoma species. A study evaluated several compounds against Trypanosoma brucei and Trypanosoma cruzi, showing that modifications in the piperidine structure can enhance antiparasitic efficacy while minimizing toxicity to human cells .
2. Inhibition of Protein Kinases:
this compound has been investigated for its potential as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer. The compound's ability to inhibit specific kinases suggests a mechanism through which it may exert its biological effects .
3. Safety Profile:
Toxicity assessments have shown that while this compound can be effective against certain pathogens, it is essential to evaluate its safety in clinical settings. Studies have indicated that while some derivatives possess low cytotoxicity, others may require further optimization to improve their safety profiles .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for developing more potent derivatives. The following table summarizes key findings from various studies on how structural modifications affect biological activity:
Case Studies
Case Study 1: Antiparasitic Efficacy
In a controlled study, this compound was administered to mice infected with T. brucei. The compound demonstrated significant reduction in parasitemia at doses of 50 mg/kg, suggesting its potential as a therapeutic agent against African sleeping sickness .
Case Study 2: Protein Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific protein kinases involved in cancer progression. The results indicated that certain derivatives could effectively block kinase activity, leading to reduced cell proliferation in vitro, highlighting the compound's versatility in targeting multiple pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
